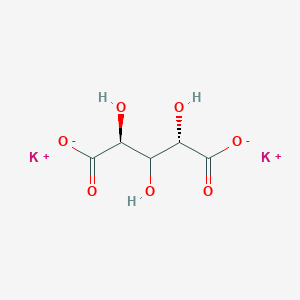
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction conditions typically include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
科学的研究の応用
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies on its molecular interactions and effects on cellular functions are ongoing .
類似化合物との比較
Similar Compounds
Similar compounds to Potassium (2S,4S)-2,3,4-trihydroxypentanedioate include other stereoisomers and derivatives with different functional groups. Examples include (2R,4R)-2,3,4-trihydroxypentanedioate and (2S,4R)-2,3,4-trihydroxypentanedioate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise molecular configurations .
特性
分子式 |
C5H6K2O7 |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
dipotassium;(2S,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m0../s1 |
InChIキー |
WNTXLGRNHLBLIA-BQIXHFABSA-L |
異性体SMILES |
[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


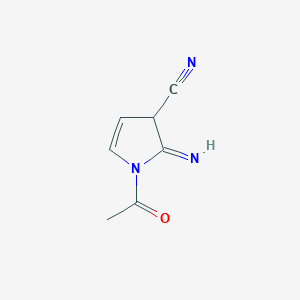
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
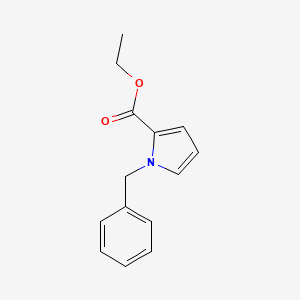
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
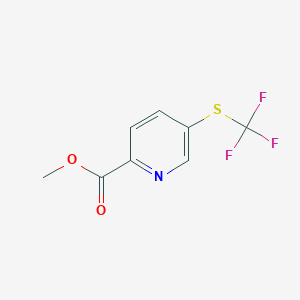

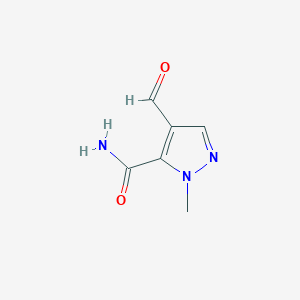

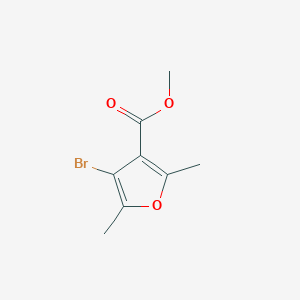
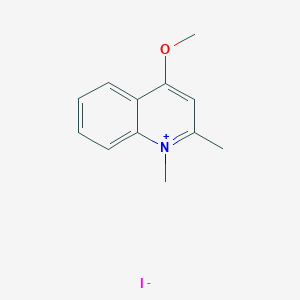
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
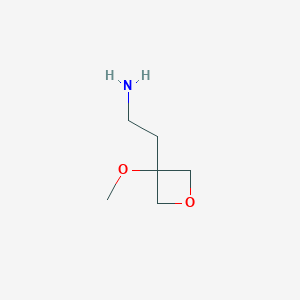
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
